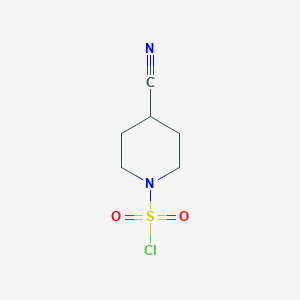

4-Cyanopiperidine-1-sulfonyl chloride

Description

BenchChem offers high-quality 4-Cyanopiperidine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanopiperidine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyanopiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTMACYJHWGRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286263 | |

| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392803-35-8 | |

| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyanopiperidine-1-sulfonyl Chloride: A Key Building Block in Modern Drug Discovery

CAS Number: 1392803-35-8

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyanopiperidine-1-sulfonyl chloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and reactivity, with a strong emphasis on its application in the design and discovery of novel therapeutics. This document is intended to be a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and an understanding of the rationale behind its use in drug development programs.

Introduction: The Strategic Importance of the 4-Cyanopiperidine Sulfonamide Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. When combined with a sulfonyl chloride functional group, the resulting N-sulfonylpiperidine becomes a versatile electrophile for the synthesis of sulfonamides.

4-Cyanopiperidine-1-sulfonyl chloride distinguishes itself by incorporating a cyano group at the 4-position of the piperidine ring. This cyano group serves multiple strategic purposes in drug design:

-

Polar Interaction: The nitrile moiety can act as a hydrogen bond acceptor, forming crucial interactions with target proteins.

-

Metabolic Stability: The cyano group is generally metabolically stable, resisting enzymatic degradation.

-

Modulation of Physicochemical Properties: It influences the molecule's polarity, solubility, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Synthetic Handle: The nitrile can be further transformed into other functional groups, such as amines or carboxylic acids, allowing for late-stage diversification of drug candidates.

The sulfonamide linkage, formed from the reaction of the sulfonyl chloride with an amine, is a key pharmacophore in its own right. It is a common feature in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[1] The combination of the 4-cyanopiperidine core with the sulfonamide linker provides a powerful tool for medicinal chemists to explore chemical space and develop novel drugs targeting a range of diseases.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 4-Cyanopiperidine-1-sulfonyl chloride is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1392803-35-8 | [2] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2] |

| Molecular Weight | 208.67 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in aprotic organic solvents | Inferred |

| Storage Conditions | Store in a cool, dry, inert atmosphere | Supplier Data |

Synthesis and Experimental Protocols

The synthesis of 4-Cyanopiperidine-1-sulfonyl chloride is typically a two-stage process, starting from readily available precursors.

Stage 1: Synthesis of the Precursor, 4-Cyanopiperidine

4-Cyanopiperidine is a crucial intermediate and can be synthesized via several routes. A common laboratory-scale method involves the dehydration of piperidine-4-carboxamide.[3][4] For industrial applications, more efficient methods are often employed.

Diagram of 4-Cyanopiperidine Synthesis Workflow:

Caption: Workflow for the synthesis of 4-cyanopiperidine.

Representative Experimental Protocol for 4-Cyanopiperidine Hydrochloride:

-

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

To a stirred suspension of piperidine-4-carboxamide (1 equivalent) in a suitable solvent (e.g., toluene), a formamide catalyst (e.g., dibutylformamide) is added.[3]

-

Thionyl chloride (2.1 equivalents) is then added dropwise at a controlled temperature (e.g., 20 °C).[3]

-

The reaction mixture is stirred for an extended period (e.g., 18 hours) at room temperature.[3]

-

The resulting solid is collected by filtration, washed with the solvent, and dried to yield 4-cyanopiperidine hydrochloride.[3]

Stage 2: Synthesis of 4-Cyanopiperidine-1-sulfonyl Chloride

The conversion of 4-cyanopiperidine to its corresponding sulfonyl chloride is achieved by reaction with a sulfurylating agent, typically sulfuryl chloride (SO₂Cl₂).

Diagram of 4-Cyanopiperidine-1-sulfonyl Chloride Synthesis Workflow:

Caption: Synthesis of the target sulfonyl chloride.

Representative Experimental Protocol:

-

A solution of sulfuryl chloride (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -20 °C).

-

A solution of 4-cyanopiperidine (2 equivalents, acting as both reactant and acid scavenger) in the same solvent is added dropwise, maintaining the low temperature.

-

The reaction mixture is allowed to warm to 0 °C and stirred for a period of time (e.g., 2 hours).

-

The reaction is then partitioned between the organic solvent and water.

-

The organic layer is washed with aqueous acid (e.g., 1N HCl) and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude 4-Cyanopiperidine-1-sulfonyl chloride, which may be purified further if necessary.

Reactivity and Applications in Drug Discovery

The primary utility of 4-Cyanopiperidine-1-sulfonyl chloride lies in its reactivity as an electrophile, readily undergoing nucleophilic substitution at the sulfur atom with primary and secondary amines to form stable sulfonamides.

Diagram of Sulfonamide Formation:

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 4. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Cyanopiperidine-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 4-Cyanopiperidine-1-sulfonyl chloride, a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The document details the compound's fundamental physicochemical properties, including its precise molecular weight of 208.67 g/mol .[1][2] It outlines a robust, field-proven protocol for its synthesis from commercially available precursors. Furthermore, this guide explores the core utility of this molecule as a powerful electrophilic building block, particularly for the construction of diverse sulfonamide libraries essential for modern drug discovery campaigns. All procedures are contextualized with mechanistic insights and grounded in rigorous safety and handling protocols to ensure operational excellence for researchers, scientists, and drug development professionals.

Physicochemical Profile

4-Cyanopiperidine-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a nitrile-substituted piperidine ring. This unique combination makes it a valuable scaffold for introducing the 4-cyanopiperidine motif into larger, more complex molecules.

| Property | Value | Source(s) |

| IUPAC Name | 4-cyanopiperidine-1-sulfonyl chloride | N/A |

| CAS Number | 1392803-35-8 | [1][2][3][4] |

| Molecular Formula | C₆H₉ClN₂O₂S | [2][3] |

| Molecular Weight | 208.67 g/mol | [1][2] |

| Canonical SMILES | C1C(C#N)CN(S(=O)(=O)Cl)CC1 | N/A |

| Physical Form | Expected to be a solid at room temperature | Inferred |

| Solubility | Reactive with water and protic solvents. Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile). | Inferred |

Synthesis and Mechanism

The synthesis of 4-Cyanopiperidine-1-sulfonyl chloride is predicated on the straightforward reaction between a secondary amine (4-cyanopiperidine) and a sulfonylating agent. The protocol below is designed for high yield and purity, leveraging common laboratory reagents.

Retrosynthetic Rationale

The target molecule can be disconnected at the nitrogen-sulfur bond, revealing 4-cyanopiperidine and sulfuryl chloride as the logical precursors. 4-Cyanopiperidine is often handled as its hydrochloride salt for improved stability and is liberated in situ using a non-nucleophilic base.

Recommended Synthetic Protocol

This protocol details the N-sulfonylation of 4-cyanopiperidine hydrochloride.

Materials:

-

4-Cyanopiperidine hydrochloride (1.0 eq)[5]

-

Sulfuryl chloride (SO₂Cl₂) (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4-cyanopiperidine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M).

-

Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add the non-nucleophilic base (e.g., TEA, 2.2 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second is for scavenging the HCl generated during the sulfonylation. Stir for 15-20 minutes to ensure complete liberation of the free amine.

-

Sulfonylation: Add a solution of sulfuryl chloride (1.2 eq) in anhydrous DCM to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature at 0 °C.

-

Causality Note: This slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired side products. The excess of sulfuryl chloride ensures the complete consumption of the starting amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

-

Aqueous Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding saturated NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude 4-Cyanopiperidine-1-sulfonyl chloride. The product is often used directly in the next step without further purification due to its reactivity.

Sources

An In-Depth Technical Guide to 4-Cyanopiperidine-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: 4-Cyanopiperidine-1-sulfonyl chloride is a versatile bifunctional reagent of significant interest to the medicinal chemistry and drug discovery sectors. This guide provides a comprehensive technical overview of its core attributes, beginning with its fundamental physicochemical properties and methods for structural characterization. We delve into a detailed, field-proven protocol for its synthesis, explaining the causal reasoning behind each step to ensure reproducibility and safety. The guide further explores the compound's rich chemical reactivity, focusing on its utility in forming sulfonamide and sulfonate linkages—key pharmacophores in a vast array of therapeutic agents. Finally, we contextualize its application within modern drug development workflows, showcasing its role as a powerful scaffold for the construction of diverse chemical libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic strategies.

Introduction: A Scaffold of Strategic Importance

The architecture of novel therapeutic agents often relies on the strategic assembly of molecular fragments around a central, functionalized core. The choice of this core, or scaffold, is paramount, as it dictates the spatial orientation of pharmacophoric elements and influences the overall physicochemical properties of the molecule. 4-Cyanopiperidine-1-sulfonyl chloride emerges as a particularly valuable scaffold due to its inherent bifunctionality, combining a highly reactive electrophilic handle with a modifiable chemical group on a privileged heterocyclic ring system.

The Enduring Legacy of the Sulfonamide Group

Since the discovery of Prontosil, the first commercially viable antibacterial agent, the sulfonamide functional group has become a cornerstone of medicinal chemistry.[1][2] Its prevalence is a testament to its unique characteristics: it is a stable, non-hydrolyzable linkage that can act as a hydrogen bond donor and acceptor, effectively mimicking a peptide bond while imparting distinct electronic and conformational properties. The synthesis of sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a transformation that underscores the importance of accessible and functionalized sulfonyl chloride reagents.[1][3]

The 4-Cyanopiperidine Moiety: A Privileged Structure

The piperidine ring is a common motif in pharmaceuticals, prized for its ability to introduce a basic nitrogen center (if unsubstituted), improve solubility, and provide a rigid, three-dimensional structure. The cyano group at the 4-position adds a layer of strategic versatility. It is a synthetically useful handle that can be transformed into other critical functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis). 4-Cyanopiperidine is a recognized intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antidepressants and anti-inflammatory agents.[4][5]

By combining the reactive sulfonyl chloride with the versatile 4-cyanopiperidine scaffold, we create a reagent poised for efficient and divergent library synthesis, a critical workflow in modern drug discovery.[6]

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a reagent is critical for its effective and safe use in any synthetic protocol.

Chemical Structure

The structure consists of a piperidine ring with a sulfonyl chloride group attached to the nitrogen atom (position 1) and a cyano group at the carbon-4 position.

Caption: Chemical structure of 4-Cyanopiperidine-1-sulfonyl chloride.

Key Physicochemical Data

The data presented below are calculated or inferred from structurally related compounds due to the reactive nature of the title compound, which often precludes its isolation and characterization as a stable, commercial product.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O₂S | Calculated |

| Molecular Weight | 208.67 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Reactivity | Highly reactive, moisture-sensitive, corrosive | [7] |

| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene) | Inferred |

Spectroscopic Characterization

For researchers synthesizing this compound in situ or as an intermediate, spectroscopic analysis is key to confirming its formation.

-

¹H NMR Spectroscopy: The proton environment is well-defined. The four sets of piperidine protons would appear as complex multiplets. Protons on carbons adjacent to the nitrogen (C2 and C6) would be the most deshielded, likely appearing in the δ 3.5-3.8 ppm range due to the strong electron-withdrawing effect of the sulfonyl chloride group. The unique proton at C4 would be further downfield than the C3/C5 protons.

-

¹³C NMR Spectroscopy: The spectrum would show distinct signals for the four unique carbons of the piperidine ring, with the C2/C6 carbons being the most deshielded. The nitrile carbon (C≡N) would appear around δ 118-122 ppm.

-

Infrared (IR) Spectroscopy: This is a highly diagnostic technique. Two strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group are expected at approximately 1370-1410 cm⁻¹ and 1170-1200 cm⁻¹.[8] A sharp, medium-intensity band for the C≡N stretch should appear around 2240 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 208. A characteristic (M+2) peak at m/z 210 with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom.[8]

Synthesis and Purification

The synthesis of 4-cyanopiperidine-1-sulfonyl chloride is most logically achieved by the direct sulfonylation of 4-cyanopiperidine. The protocol described below is designed to be self-validating, with explanations for key procedural choices.

Synthetic Strategy: Causality in Experimental Design

The core transformation is the formation of a sulfonyl chloride from an amine. The reagent of choice is sulfuryl chloride (SO₂Cl₂), a powerful and efficient sulfonylating agent.

-

Why start with the hydrochloride salt? 4-Cyanopiperidine is often commercially available and stored as its more stable hydrochloride salt.[10][11][12] Using this salt requires the addition of a non-nucleophilic base to liberate the free amine in situ for the reaction to proceed.

-

Why use triethylamine (TEA)? TEA is a common, inexpensive organic base. It serves two critical functions: 1) It neutralizes the hydrochloride salt of the starting material, and 2) It scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product. At least two equivalents are required.

-

Why use an anhydrous aprotic solvent like dichloromethane (DCM)? The sulfonyl chloride product is highly sensitive to moisture and would rapidly hydrolyze to the corresponding sulfonic acid in the presence of water. DCM is an excellent choice as it is aprotic, relatively inert, and easily removed under vacuum.

-

Why is strict temperature control essential? The reaction of amines with sulfuryl chloride is highly exothermic. Maintaining a low temperature (0 °C or below) is crucial to prevent uncontrolled side reactions, degradation of the product, and to ensure safety.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Warning: This procedure involves highly reactive and corrosive reagents. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-cyanopiperidine hydrochloride (1.0 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM, ~0.2 M) via cannula and begin stirring to form a suspension.

-

Basification: Add triethylamine (2.2 eq.) and cool the resulting mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of sulfuryl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Workup (Caution: Exothermic): Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to quench any remaining sulfuryl chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove excess TEA), water, and saturated sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

-

Product Handling: The resulting product, 4-cyanopiperidine-1-sulfonyl chloride, should be obtained as an oil or solid and is best used immediately in the subsequent reaction step without further purification due to its inherent instability.

Chemical Reactivity and Applications

The synthetic utility of 4-cyanopiperidine-1-sulfonyl chloride is rooted in the orthogonal reactivity of its two key functional groups.

Reaction with Nucleophiles: Sulfonamide Formation

The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles. Its most significant application in drug discovery is the reaction with primary and secondary amines to form highly stable sulfonamide bonds.[2][3] This reaction is typically fast, high-yielding, and tolerant of many other functional groups, making it ideal for late-stage functionalization and library synthesis.[1]

Caption: Reaction of the title compound with an amine to form a sulfonamide.

The 4-Cyano Group: A Gateway to Further Diversity

After the sulfonamide linkage has been forged, the 4-cyano group serves as a secondary point of diversification. This orthogonality is a key advantage.

-

Reduction: The nitrile can be reduced to a primary aminomethyl group using reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This introduces a new basic center and a vector for further functionalization (e.g., amidation, alkylation).

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, introducing an acidic handle suitable for forming amides, esters, or serving as an isostere for other functional groups.

A Workflow for Drug Discovery

This reagent is ideally suited for diversity-oriented synthesis, a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening.

Caption: A drug discovery workflow using the title compound.

This two-phase approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting material, maximizing the exploration of chemical space in the search for new bioactive leads.

Safety, Handling, and Storage

The high reactivity of sulfonyl chlorides necessitates stringent safety protocols.

| Hazard Class | Description | Precaution |

| Corrosive | Causes severe skin burns and eye damage.[14][15] | Wear appropriate PPE, including gloves, lab coat, and chemical splash goggles. Handle only in a fume hood. |

| Water Reactive | Reacts violently with water, releasing corrosive HCl gas. | Use only anhydrous solvents and reagents. Store under an inert atmosphere (Nitrogen or Argon). |

| Inhalation Toxicity | Vapors or dusts can be harmful or fatal if inhaled and may cause respiratory irritation. | Ensure adequate ventilation and avoid breathing dust or vapors. |

-

Handling: Always handle 4-cyanopiperidine-1-sulfonyl chloride in a certified chemical fume hood. Ensure an emergency eyewash and safety shower are readily accessible.

-

Storage: Store in a tightly sealed container under a blanket of inert gas (e.g., nitrogen or argon). The container should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench small residual amounts cautiously with a suitable nucleophile (like a secondary amine in an inert solvent) before disposal.

Conclusion

4-Cyanopiperidine-1-sulfonyl chloride is more than just a chemical; it is a strategic tool for medicinal chemists. Its structure elegantly combines the proven reactivity of a sulfonyl chloride for robust sulfonamide synthesis with the latent versatility of a cyano-functionalized piperidine ring. This bifunctionality enables a powerful and efficient approach to diversity-oriented synthesis, allowing researchers to rapidly access novel chemical matter in the quest for next-generation therapeutics. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, scientists can fully unlock the potential of this valuable building block.

References

-

Jubilant Ingrevia Limited. 4-Cyanopiperidine Safety Data Sheet. Available at: [Link]

-

Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

-

Barreira, L. A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. Available at: [Link]

-

Topham, P. D., et al. Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138223, 4-Cyanopiperidine. Available at: [Link]

- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

GIHI CHEMICALS CO.,LIMITED. 4-Cyanopiperidine hydrochloride, CasNo.240401-22-3. Available at: [Link]

-

Barreira, L. A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate. Available at: [Link]

-

LookChem. 91419-53-3 - HENAN NEW BLUE CHEMICAL CO.,LTD. Available at: [Link]

-

Gleede, T., et al. (2019). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available at: [Link]

-

The Good Scents Company. phenethyl cinnamate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11298344, Piperidine-1-sulfonyl chloride. Available at: [Link]

-

ResearchGate. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

-

ResearchGate. Synthesis of library 13. Reagents and conditions. Available at: [Link]

-

Wang, H., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 903-917. Available at: [Link]

-

Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

-

Feder-Kubis, J. (2013). NMR spectroscopy in studies of new chiral ionic liquids. ResearchGate. Available at: [Link]

-

ResearchGate. (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Available at: [Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 5. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine-1-sulfonyl chloride 96 35856-62-3 [sigmaaldrich.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. 4-Cyanopiperidine hydrochloride, CasNo.240401-22-3 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 12. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Piperidine-1-sulfonyl chloride | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Cyanopiperidine-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-cyanopiperidine-1-sulfonyl chloride, a key building block in medicinal chemistry. The document outlines a viable synthetic pathway, beginning with the preparation of the crucial intermediate, 4-cyanopiperidine, and culminating in its conversion to the target sulfonyl chloride. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical safety considerations. The information is curated to empower researchers in the efficient and safe synthesis of this important compound for applications in drug discovery and development.

Introduction

4-Cyanopiperidine-1-sulfonyl chloride is a bifunctional molecule of significant interest in the pharmaceutical industry. The piperidine scaffold is a prevalent motif in a vast array of clinically successful drugs, while the sulfonyl chloride group serves as a versatile reactive handle for the introduction of a sulfonyl moiety, enabling the synthesis of sulfonamides and other related derivatives. The presence of the cyano group at the 4-position offers a valuable point for further chemical elaboration. This guide details a robust and well-documented pathway for the synthesis of this compound, providing both theoretical understanding and practical, actionable protocols.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-cyanopiperidine-1-sulfonyl chloride is most effectively approached in a two-stage process. The initial stage focuses on the preparation of the piperidine core, specifically 4-cyanopiperidine, which is typically isolated as its more stable hydrochloride salt. The subsequent stage involves the reaction of the free piperidine with a sulfonating agent to yield the desired sulfonyl chloride.

Caption: Overall synthetic strategy for 4-cyanopiperidine-1-sulfonyl chloride.

Stage 1: Synthesis of 4-Cyanopiperidine Hydrochloride

The most prevalent and high-yielding method for the preparation of 4-cyanopiperidine hydrochloride is the dehydration of isonipecotamide (piperidine-4-carboxamide).[1][2] This reaction is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The use of thionyl chloride in the presence of a formamide, such as dibutylformamide, has been shown to produce the desired product in high yield and purity.[1]

Mechanistic Insights

The dehydration of the primary amide of isonipecotamide to a nitrile by thionyl chloride proceeds through the formation of a Vilsmeier-Haack-type intermediate. The formamide reacts with thionyl chloride to generate a reactive electrophilic species which then activates the amide oxygen, facilitating the elimination of water.

Detailed Experimental Protocol

This protocol is adapted from patented procedures demonstrating high yield and purity.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isonipecotamide | 128.17 | 10.0 g | 78.0 mmol |

| Dibutylformamide | 157.27 | 12.3 g | 78.0 mmol |

| Thionyl Chloride | 118.97 | 13.9 g | 117 mmol |

| Toluene | - | 29 mL | - |

Procedure:

-

To a stirred suspension of isonipecotamide (10.0 g, 78.0 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in toluene (29 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (13.9 g, 117 mmol) dropwise to the cooled suspension over a period of 15 minutes. An exothermic reaction will be observed, and the internal temperature should be maintained below 10 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 3 days.[1]

-

The resulting suspension is then filtered, and the filter cake is washed with toluene.

-

The collected solid is dried under vacuum to yield 4-cyanopiperidine hydrochloride as a colorless solid.[1]

Expected Yield: Approximately 96.4% purity, corresponding to a yield of around 74.7%.[1]

Stage 2: Synthesis of 4-Cyanopiperidine-1-sulfonyl Chloride

This stage involves the reaction of 4-cyanopiperidine with sulfuryl chloride (SO₂Cl₂). As 4-cyanopiperidine is typically prepared as its hydrochloride salt, it must first be converted to the free base before reacting with the highly reactive sulfuryl chloride.

Liberation of the Free Base

The hydrochloride salt of 4-cyanopiperidine can be neutralized with a suitable base to liberate the free secondary amine. This is a standard acid-base reaction.

Illustrative Protocol:

-

Dissolve 4-cyanopiperidine hydrochloride in water.

-

Cool the solution in an ice bath and add a stoichiometric amount of a strong base, such as sodium hydroxide, while monitoring the pH to ensure complete neutralization.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure to obtain the free 4-cyanopiperidine.

Sulfonylation Reaction

The reaction of a secondary amine with sulfuryl chloride is a standard method for the formation of a sulfonyl chloride. The reaction is typically rapid and exothermic.

Proposed Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Cyanopiperidine | 110.16 | 5.0 g | 45.4 mmol |

| Sulfuryl Chloride | 134.97 | 6.7 g | 49.9 mmol |

| Triethylamine | 101.19 | 4.6 g | 45.4 mmol |

| Dichloromethane (anhydrous) | - | 100 mL | - |

Procedure:

-

Dissolve 4-cyanopiperidine (5.0 g, 45.4 mmol) and triethylamine (4.6 g, 45.4 mmol) in anhydrous dichloromethane (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sulfuryl chloride (6.7 g, 49.9 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with cold water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-cyanopiperidine-1-sulfonyl chloride.

Purification:

The crude product may be purified by flash column chromatography on silica gel, using a suitable eluent system such as a mixture of hexanes and ethyl acetate.

Characterization of 4-Cyanopiperidine-1-sulfonyl Chloride

While experimental data for the final product is not widely published, the following are expected characteristic spectral features based on its structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons. The protons adjacent to the nitrogen will be deshielded due to the electron-withdrawing sulfonyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperidine ring and the cyano group. The carbon of the cyano group typically appears around 118-122 ppm.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong characteristic absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹. Strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ and 1180-1195 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Caption: Key analytical techniques for product characterization.

Safety and Handling Precautions

The synthesis of 4-cyanopiperidine-1-sulfonyl chloride involves the use of hazardous materials that require strict safety protocols.

-

4-Cyanopiperidine and its Hydrochloride Salt: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can cause serious eye damage.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Thionyl Chloride: This is a corrosive and toxic substance that reacts violently with water.[1] It is a lachrymator and can cause severe burns. All manipulations should be carried out in a fume hood.

-

Sulfuryl Chloride: This is a highly corrosive and toxic liquid that also reacts violently with water, releasing toxic gases.[5][6] It can cause severe burns to the skin, eyes, and respiratory tract.[5] Extreme caution must be exercised when handling this reagent. Use in a well-ventilated fume hood and wear appropriate PPE is mandatory.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give them water or milk to drink. Seek immediate medical attention.[5]

Conclusion

The synthesis of 4-cyanopiperidine-1-sulfonyl chloride is a manageable process for a well-equipped organic chemistry laboratory. The two-stage approach, involving the initial formation of 4-cyanopiperidine hydrochloride followed by sulfonylation, provides a reliable route to this valuable synthetic intermediate. Adherence to the detailed protocols and stringent safety precautions outlined in this guide is paramount for the successful and safe execution of this synthesis. The availability of this versatile building block will undoubtedly continue to facilitate the discovery and development of new therapeutic agents.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved January 20, 2026, from [Link]

- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Jubilant Ingrevia Limited. (2021). 4-Cyanopiperidine Safety Data Sheet. Retrieved January 20, 2026, from a publicly available version of the document.

- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Sulphuryl Chloride. Retrieved January 20, 2026, from a publicly available version of the document.

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Sulfuryl Chloride. Retrieved January 20, 2026, from a publicly available version of the document.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-tert-Butoxycarbonyl-4-cyanopiperidine. Retrieved January 20, 2026, from a publicly available version of the document.

-

de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(7), 1335–1342. [Link]

-

PubChem. (n.d.). 4-Cyanopiperidine. Retrieved January 20, 2026, from [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved January 20, 2026, from a publicly available version of the document.

-

ResearchGate. (2024). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved January 20, 2026, from [Link]

-

PubMed. (2006). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Retrieved January 20, 2026, from [Link]

-

PubMed. (1998). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[3][4]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Retrieved January 20, 2026, from [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved January 20, 2026, from [Link]

-

MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved January 20, 2026, from [Link]

Sources

- 1. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 2. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 4-Cyanopiperidine - Safety Data Sheet [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

4-Cyanopiperidine-1-sulfonyl chloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Cyanopiperidine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanopiperidine-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of complex molecular architectures. Its utility, however, is matched by its potential hazards, stemming from the inherent reactivity of the sulfonyl chloride moiety and the toxicological profile of the cyanopiperidine scaffold. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Cyanopiperidine-1-sulfonyl chloride. By elucidating the chemical principles that underpin its reactivity and toxicity, this document aims to equip researchers with the knowledge to mitigate risks, ensure laboratory safety, and foster a culture of proactive hazard management.

Understanding the Hazard Profile: A Tale of Two Functional Groups

The hazard profile of 4-Cyanopiperidine-1-sulfonyl chloride is best understood by dissecting the molecule into its two primary functional components: the highly electrophilic sulfonyl chloride group and the biologically active cyanopiperidine nucleus.

-

The Sulfonyl Chloride Moiety: Sulfonyl chlorides are a class of organosulfur compounds characterized by their potent reactivity towards nucleophiles.[1] This reactivity is the cornerstone of their synthetic utility but also the source of their primary hazards. The sulfur atom is highly electron-deficient, making it susceptible to attack by water, alcohols, and amines.[2] Contact with moisture, including atmospheric humidity, can lead to a vigorous, exothermic reaction, liberating corrosive hydrochloric acid (HCl) and sulfonic acid.[2][3] This reaction is not merely a procedural nuisance; it can cause a rapid pressure buildup in sealed containers and generate a corrosive and toxic atmosphere.[4]

-

The 4-Cyanopiperidine Scaffold: The piperidine ring system is a common motif in pharmaceuticals.[5][6][7] The presence of a nitrile (-C≡N) group introduces a site of potential toxicity. While the primary hazard of the intact molecule is its corrosivity, upon degradation or metabolic processes, there is a potential for the release of cyanide, which is a potent metabolic inhibitor. The parent compound, 4-cyanopiperidine, is classified as harmful if swallowed and causes serious eye damage.[8][9]

Therefore, the combined hazards of 4-Cyanopiperidine-1-sulfonyl chloride can be summarized as:

-

Corrosive: Causes severe skin burns and eye damage upon direct contact.[10][11]

-

Water-Reactive: Reacts violently with water to produce toxic and corrosive fumes.[2][3]

-

Toxic: Harmful if swallowed or inhaled.[9][12] Inhalation of vapors or aerosols can cause severe respiratory tract irritation and delayed pulmonary edema.[4][10]

Prerequisite Knowledge and Risk Assessment

Before handling 4-Cyanopiperidine-1-sulfonyl chloride, a thorough risk assessment is mandatory. This is not a mere formality but a critical step in ensuring a safe experimental workflow.

The Centrality of the Safety Data Sheet (SDS)

The Incompatibility Matrix

A critical aspect of the risk assessment is understanding the compound's incompatibilities. 4-Cyanopiperidine-1-sulfonyl chloride must be stored and handled away from:

-

Water and Moisture: To prevent violent reactions and the release of HCl gas.[2]

-

Strong Oxidizing Agents. [12]

-

Alcohols and Amines: Will react exothermically.[2]

-

Metals: Can be attacked, especially in the presence of moisture.[3]

Personal Protective Equipment (PPE): The Last Line of Defense

Engineering and administrative controls are the primary means of exposure reduction. However, robust PPE is non-negotiable when handling a substance as hazardous as 4-Cyanopiperidine-1-sulfonyl chloride.[13][14]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles in conjunction with a full-face shield.[15] | Protects against splashes of the corrosive liquid and the corrosive vapors it releases. Standard safety glasses are insufficient. |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (e.g., nitrile inner glove, heavy-duty outer glove) is recommended.[15] | Provides a robust barrier against skin contact. The high reactivity of sulfonyl chlorides necessitates gloves with high chemical resistance. |

| Body Protection | A flame-resistant laboratory coat, worn over personal clothing, supplemented with a chemical-resistant apron.[15] | Protects the torso and limbs from accidental splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is required if work is not performed in a certified chemical fume hood.[12] | Protects against the inhalation of corrosive and toxic vapors, particularly HCl gas released upon contact with moisture. |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely handling 4-Cyanopiperidine-1-sulfonyl chloride in a laboratory setting. This workflow is designed as a self-validating system, where each step reinforces the principles of hazard mitigation.

Preparation and Pre-Experiment Checks

-

Designate a Work Area: All work with 4-Cyanopiperidine-1-sulfonyl chloride must be conducted in a certified chemical fume hood.[15]

-

Assemble Materials: Ensure all necessary equipment, including reaction vessels, syringes, and quench solutions, are dry and readily accessible within the fume hood.

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[4] A spill kit containing a dry absorbent material (e.g., sand or vermiculite, not combustible materials like paper towels) should be at hand.[3]

Handling and Dispensing

Caption: Emergency response workflow for a 4-Cyanopiperidine-1-sulfonyl chloride spill.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [12]Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [12]Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [12]Seek immediate medical attention. Symptoms such as pulmonary edema may be delayed. [10]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [12]Seek immediate medical attention.

Conclusion: A Commitment to Safety

4-Cyanopiperidine-1-sulfonyl chloride is a powerful tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a deep understanding of its chemical nature and a disciplined adherence to rigorous safety protocols. By treating this and all reactive reagents with the respect they command, researchers can unlock their synthetic potential while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document, but it is the responsibility of every scientist to supplement this information with institution-specific training and a continuous commitment to a culture of safety.

References

-

International Chemical Safety Cards (ICSC). (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyanopiperidine. PubChem. Retrieved from [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyanopiperidine-1-sulfonyl chloride. Retrieved from [Link]

-

Barrio, J., & Toste, F. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]

- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. files.upei.ca [files.upei.ca]

Stability and Storage of 4-Cyanopiperidine-1-sulfonyl chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and storage protocols for 4-Cyanopiperidine-1-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The recommendations herein are synthesized from established principles of organic chemistry, extensive experience with related sulfonyl chlorides, and a thorough review of available safety and handling data for analogous compounds. Due to the limited publicly available stability data specific to 4-Cyanopiperidine-1-sulfonyl chloride, this document establishes a robust framework for its handling and storage based on the well-understood reactivity of its constituent functional groups: the sulfonyl chloride and the cyanopiperidine moieties.

Chemical Profile and Inherent Instability

4-Cyanopiperidine-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group attached to the nitrogen of a cyanopiperidine ring. This structure dictates its chemical behavior and susceptibility to degradation.

Key Structural Features:

-

Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic functional group, making the molecule susceptible to nucleophilic attack. The primary degradation pathway for sulfonyl chlorides is hydrolysis.

-

Cyanopiperidine Ring: The piperidine ring is a saturated heterocycle, while the nitrile group (-C≡N) can also undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than the sulfonyl chloride.

The primary stability concern for 4-Cyanopiperidine-1-sulfonyl chloride is its reaction with water, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This hydrolysis is often autocatalytic due to the production of HCl.

Caption: Primary degradation pathway of 4-Cyanopiperidine-1-sulfonyl chloride via hydrolysis.

Core Principles for Ensuring Stability: A Proactive Approach

The fundamental strategy for maintaining the integrity of 4-Cyanopiperidine-1-sulfonyl chloride revolves around the strict exclusion of atmospheric moisture and avoidance of incompatible substances.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation. The following conditions are critical for maximizing the shelf-life of this reagent.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[1] | Refrigeration slows down the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass bottle | Protects from moisture ingress and potential light-induced degradation. |

| Location | Dry, well-ventilated area[3][4] | Minimizes ambient moisture and ensures safety in case of a leak. |

Incompatible Materials

To prevent hazardous reactions and product degradation, 4-Cyanopiperidine-1-sulfonyl chloride must be stored separately from the following classes of chemicals:

-

Water and Protic Solvents (e.g., alcohols, amines): Reacts readily, leading to hydrolysis.

-

Strong Oxidizing Agents[1][3]: Can lead to vigorous and potentially explosive reactions.

-

Strong Bases[2][3]: Can promote degradation of both the sulfonyl chloride and the nitrile group.

-

Strong Acids[3]: Can catalyze the hydrolysis of the nitrile group.

Experimental Protocols: A Self-Validating System for Handling and Quality Assessment

Adherence to meticulous experimental protocols is paramount to preserving the quality of 4-Cyanopiperidine-1-sulfonyl chloride from receipt to use.

Protocol for Handling and Dispensing

This protocol is designed to minimize exposure to atmospheric contaminants.

Caption: Workflow for the safe handling and dispensing of 4-Cyanopiperidine-1-sulfonyl chloride.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and product.

-

Inert Atmosphere: Conduct all manipulations in a glove box or under a positive pressure of an inert gas (argon or nitrogen).

-

Dry Apparatus: Ensure all glassware, spatulas, and syringes are thoroughly dried, preferably by oven-drying and cooling in a desiccator.

-

Dispensing: Open the container and quickly weigh or measure the desired amount of the reagent. Minimize the time the container is open.

-

Resealing: Tightly reseal the container, preferably after flushing the headspace with an inert gas. Parafilm can be used as an additional sealant around the cap.

-

Storage: Promptly return the container to the recommended storage conditions (2-8 °C).

Protocol for Assessing Purity and Degradation

Regularly assessing the purity of 4-Cyanopiperidine-1-sulfonyl chloride is crucial, especially for long-term storage or if improper handling is suspected.

Recommended Analytical Techniques:

-

¹H NMR Spectroscopy: This is a powerful tool for assessing the purity of the compound and detecting the presence of the sulfonic acid hydrolysis product. The sulfonyl chloride will have a distinct set of peaks, while the sulfonic acid will have a different chemical shift for the protons adjacent to the sulfur atom.

-

FT-IR Spectroscopy: The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) can indicate the formation of the sulfonic acid due to hydrolysis. The characteristic S=O stretches (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹) should be monitored for any changes.

-

Titration: A simple acid-base titration can be used to quantify the amount of hydrochloric acid produced from hydrolysis, thus giving an indication of the extent of degradation.

Safety and Hazard Management

As a reactive chemical, 4-Cyanopiperidine-1-sulfonyl chloride presents several hazards that must be managed through appropriate safety precautions.

-

Corrosive: Due to its reactivity and the potential to release hydrochloric acid upon contact with moisture, it should be considered corrosive. Causes severe skin burns and eye damage[2][5].

-

Toxicity: Harmful if swallowed or inhaled[4][5][6]. The nitrile group can release hydrogen cyanide upon decomposition, which is highly toxic[3].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat[3][4]. Work in a well-ventilated fume hood[3][4].

Conclusion: A Commitment to Quality and Safety

The long-term stability of 4-Cyanopiperidine-1-sulfonyl chloride is achievable through a disciplined approach to storage and handling. By understanding its inherent reactivity and implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in their synthetic endeavors. The principles of moisture exclusion, temperature control, and avoidance of incompatible materials are the cornerstones of a successful stability program for this and other sensitive sulfonyl chlorides.

References

-

PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Cyanopiperidine-1-sulfonyl chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-Cyanopiperidine-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights provided herein are intended to facilitate the identification, characterization, and quality control of this important synthetic intermediate.

Introduction and Molecular Structure

4-Cyanopiperidine-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive sulfonyl chloride moiety, a common precursor for the synthesis of sulfonamides, and a nitrile-substituted piperidine ring, a prevalent scaffold in numerous biologically active compounds. Accurate spectroscopic analysis is paramount for confirming the successful synthesis and purity of this reagent.

The molecular structure consists of a piperidine ring substituted at the 1-position with a sulfonyl chloride group and at the 4-position with a cyano group.

Caption: Molecular Structure of 4-Cyanopiperidine-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the piperidine ring. The electron-withdrawing nature of the sulfonyl chloride group attached to the nitrogen will cause a significant downfield shift of the adjacent protons (H-2 and H-6) compared to unsubstituted piperidine. The protons at H-3 and H-5 will be in a more shielded environment, and the proton at H-4 will be further deshielded due to the adjacent cyano group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-2, H-6 | 3.4 - 3.6 | m | 4H | Protons alpha to the nitrogen atom, deshielded by the sulfonyl chloride group. |

| H-3, H-5 | 2.0 - 2.2 | m | 4H | |

| H-4 | 3.0 - 3.2 | m | 1H | Methine proton deshielded by the cyano group. |

Note: Predicted chemical shifts are in CDCl₃ and are estimates. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitrogen (C-2 and C-6) will be shifted downfield. The carbon bearing the cyano group (C-4) and the cyano carbon itself will have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2, C-6 | 48 - 52 | Carbons alpha to the nitrogen atom. |

| C-3, C-5 | 28 - 32 | |

| C-4 | 24 - 28 | Carbon bearing the cyano group. |

| C≡N | 118 - 122 | Cyano group carbon. |

Note: Predicted chemical shifts are in CDCl₃ and are estimates.

Experimental Protocol: NMR Sample Preparation

Given the reactivity of sulfonyl chlorides, care must be taken during sample preparation to avoid hydrolysis.

-

Ensure all glassware is thoroughly dried in an oven.

-

Use a deuterated solvent that is free of water, such as chloroform-d (CDCl₃) or acetonitrile-d₃.

-

Dissolve 5-10 mg of 4-Cyanopiperidine-1-sulfonyl chloride in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Cap the NMR tube promptly and acquire the spectrum as soon as possible.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Cyanopiperidine-1-sulfonyl chloride is expected to show strong, characteristic absorption bands for the sulfonyl chloride and nitrile groups.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C≡N stretch (nitrile) | 2240 - 2260 | Medium to Strong |

| S=O stretch (sulfonyl chloride) | 1370 - 1410 and 1166 - 1204 | Strong, two distinct bands |

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

-

Grind a small amount (1-2 mg) of 4-Cyanopiperidine-1-sulfonyl chloride with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and structural features.

Predicted Mass Spectrum

The molecular formula of 4-Cyanopiperidine-1-sulfonyl chloride is C₆H₉ClN₂O₂S. The monoisotopic mass is approximately 208.01 Da.[3] Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 208, 210 | Molecular ion with ³⁵Cl and ³⁷Cl isotopes. |

| [M-Cl]⁺ | 173 | Loss of chlorine radical. |

| [M-SO₂]⁺ | 144, 146 | Loss of sulfur dioxide. |

| [C₅H₈N-CN]⁺ | 94 | Fragmentation of the piperidine ring. |

Note: Predicted m/z values are for the most abundant isotopes.

PubChem provides predicted collision cross-section values for various adducts, which can be useful in advanced mass spectrometry techniques. For instance, the predicted collision cross section for the [M+H]⁺ adduct is 144.2 Ų.[3]

Caption: Simplified Predicted Fragmentation Pathway.

Experimental Protocol: Sample Preparation for MS

For analysis by techniques like electrospray ionization (ESI), the sample is typically prepared in a suitable solvent.

-

Prepare a dilute solution of 4-Cyanopiperidine-1-sulfonyl chloride (e.g., 1 mg/mL) in a solvent such as acetonitrile or methanol.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Synthesis and Quality Control Workflow

The synthesis of sulfonyl chlorides often involves the reaction of a suitable precursor with a chlorinating agent.[4] A robust analytical workflow is essential to ensure the quality of the final product.

Caption: General Synthesis and Quality Control Workflow.

Conclusion

The spectroscopic data—predicted and inferred from related compounds—for 4-Cyanopiperidine-1-sulfonyl chloride provide a detailed fingerprint for its identification and characterization. The expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands for the nitrile and sulfonyl chloride functional groups, and the predicted mass spectrometry fragmentation patterns collectively offer a robust analytical framework for researchers. Adherence to appropriate experimental protocols is crucial for obtaining high-quality, reliable data, particularly given the reactive nature of the sulfonyl chloride moiety. This guide serves as a valuable resource for scientists working with this versatile chemical intermediate.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- PubChemLite. (n.d.). 4-cyanopiperidine-1-sulfonyl chloride (C6H9ClN2O2S).

-

PubChem. (n.d.). 4-Cyanopiperidine. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

PubChem. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to 4-Cyanopiperidine-1-sulfonyl Chloride: Synthesis, Commercial Availability, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-cyanopiperidine-1-sulfonyl chloride, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. This document explores its chemical properties, outlines methods for its synthesis, discusses its commercial availability, and details its application in the construction of complex molecular architectures relevant to medicinal chemistry.

Introduction: The Strategic Importance of the 4-Cyanopiperidine and Sulfonyl Chloride Moieties

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 4-cyanopiperidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds.[1][2] The piperidine ring provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets, while the cyano group can act as a key binding element or a precursor for other functional groups.

The sulfonyl chloride functional group is a highly reactive electrophile, primarily utilized for the synthesis of sulfonamides.[3] Sulfonamides are a cornerstone in medicinal chemistry, present in a wide array of therapeutics including antibacterial agents, diuretics, and enzyme inhibitors.[3] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely employed method for forging the stable S-N bond of a sulfonamide.[4]

The combination of these two valuable moieties in 4-cyanopiperidine-1-sulfonyl chloride creates a bifunctional reagent that allows for the direct introduction of the 4-cyanopiperidine unit onto a nucleophilic core, typically an amine, via a stable sulfonamide linkage. This makes it a highly valuable tool for library synthesis and lead optimization in drug discovery programs.

Commercial Availability

4-Cyanopiperidine-1-sulfonyl chloride is available from a number of specialized chemical suppliers. Researchers and procurement managers can source this reagent from vendors who specialize in building blocks for pharmaceutical and medicinal chemistry research.

| Supplier Type | Contact Information | Notes |

| Chemical Marketplaces | Inquire through platforms such as Guidechem | Often aggregate listings from multiple global manufacturers. |

| Specialized Building Block Suppliers | Direct inquiry to companies focused on novel reagents for drug discovery | May offer custom synthesis services for this compound. |

It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material. Key analytical data to look for on the CoA would include ¹H NMR, ¹³C NMR, and mass spectrometry data consistent with the structure of 4-cyanopiperidine-1-sulfonyl chloride.

Chemical and Physical Properties

While extensive experimental data for 4-cyanopiperidine-1-sulfonyl chloride is not widely published, its properties can be inferred from its constituent parts and the general characteristics of sulfonyl chlorides.

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Formula | C₆H₉ClN₂O₂S | Based on structural analysis. |

| Molecular Weight | 208.67 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Many sulfonyl chlorides are crystalline solids. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) | Typical for sulfonyl chlorides. |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | The sulfonyl chloride moiety is a strong electrophile.[3] |

| Stability | Should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place | Sulfonyl chlorides are susceptible to hydrolysis. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons alpha to the sulfonyl group will be deshielded compared to those in unsubstituted piperidine. The methine proton at the 4-position will also exhibit a characteristic chemical shift.

-

¹³C NMR: The carbon NMR will show distinct signals for the five unique carbons of the piperidine ring and the nitrile carbon. The carbons adjacent to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the sulfonyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1340 cm⁻¹ and 1185-1165 cm⁻¹. A sharp, medium intensity band for the C≡N stretch of the nitrile group is expected around 2250-2210 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Synthesis of 4-Cyanopiperidine-1-sulfonyl Chloride

A plausible and commonly employed method for the synthesis of N-sulfonyl chlorides is the reaction of the corresponding secondary amine with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base.

Conceptual Synthesis Workflow

The synthesis commences with the commercially available 4-cyanopiperidine, which is often supplied as its hydrochloride salt. The free base must be generated prior to the sulfonylation reaction.

Caption: Conceptual workflow for the synthesis of 4-Cyanopiperidine-1-sulfonyl chloride.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of analogous compounds. Researchers should conduct their own optimization and safety assessments.

Materials:

-

4-Cyanopiperidine hydrochloride

-

Sodium hydroxide (NaOH)

-